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Methyl 2-amino-4-

methoxybutanoate

Cat. No.: B3117638 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Methyl 2-amino-4-methoxybutanoate, systematically known as O-Methyl-L-homoserine, is a

non-proteinogenic amino acid that serves as a valuable building block in modern peptide

synthesis. As a derivative of L-methionine where the sulfur atom is replaced by an oxygen, it

allows for the introduction of a methoxyethyl side chain, offering unique steric and electronic

properties to synthetic peptides. This modification can influence peptide conformation, stability,

and biological activity, making it a target for peptidomimetic design and drug discovery.

These application notes provide a comprehensive overview of the incorporation of Methyl 2-
amino-4-methoxybutanoate into peptide chains using standard Solid-Phase Peptide

Synthesis (SPPS) protocols. The focus is on the widely used Fmoc (9-

fluorenylmethoxycarbonyl) protection strategy.

Key Applications
The incorporation of O-Methyl-L-homoserine into peptide sequences is primarily driven by the

desire to:

Enhance Metabolic Stability: The ether linkage in the side chain is generally more resistant to

oxidation compared to the thioether in methionine, potentially leading to peptides with longer
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half-lives in vivo.

Modulate Receptor Binding and Activity: The replacement of methionine with its oxygen-

containing isostere can alter the binding affinity and efficacy of peptide ligands for their

cognate receptors.

Fine-tune Physicochemical Properties: The introduction of the methoxy group can impact the

solubility and aggregation propensity of synthetic peptides.

Serve as a Conformationally Constraining Element: The specific stereochemistry and bond

angles of the methoxyethyl side chain can influence the local peptide backbone

conformation.

Physicochemical and Reagent Data
For successful incorporation, Methyl 2-amino-4-methoxybutanoate is typically used in its N-

terminally protected form, most commonly as Fmoc-O-methyl-L-homoserine.

Compound CAS Number
Molecular
Formula

Molecular
Weight ( g/mol
)

Appearance

(S)-Methyl 2-

amino-4-

methoxybutanoat

e HCl

84508-11-2 C₆H₁₄ClNO₃ 183.63
White to off-white

solid

N-Fmoc-O-

methyl-L-

homoserine

173212-86-7 C₂₀H₂₁NO₅ 355.39
White to off-white

powder

Illustrative Purity and Yield Data:

The following table provides an illustrative example of the expected purity and yield for the

synthesis of a model hexapeptide (e.g., Ac-Tyr-Gly-Gly-Phe-X-Arg-NH₂, where X = O-Methyl-L-

homoserine). Note: These values are representative and will vary depending on the sequence,

scale, and specific conditions.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 7 Tech Support

https://www.benchchem.com/product/b3117638?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3117638?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Peptide
Sequence

Crude Purity
(by HPLC)

Overall Yield
(%)

Observed
Mass (M+H)⁺

Expected
Mass (M+H)⁺

Ac-YGG-F-(O-

Me-hSer)-R-NH₂
~75% ~35% 785.40 Da 785.39 Da

Experimental Protocols
The following protocols are based on standard Fmoc-based Solid-Phase Peptide Synthesis

(SPPS). The incorporation of Fmoc-O-methyl-L-homoserine follows the general procedure for

other protected amino acids.

Resin Preparation and Swelling
Place the desired amount of resin (e.g., Rink Amide MBHA resin, 100-200 mesh, ~0.5

mmol/g loading) in a reaction vessel.

Add N,N-dimethylformamide (DMF) to swell the resin. Gently agitate for 30-60 minutes at

room temperature.

Drain the DMF.

Fmoc Deprotection
Add a solution of 20% piperidine in DMF to the swollen resin.

Agitate for 5 minutes at room temperature.

Drain the solution.

Repeat the treatment with 20% piperidine in DMF for an additional 15 minutes.

Drain the solution and wash the resin thoroughly with DMF (5-7 times).

Perform a Kaiser test to confirm the presence of a free primary amine.
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Amino Acid Coupling: Incorporation of Fmoc-O-methyl-
L-homoserine
Reagents:

Fmoc-O-methyl-L-homoserine: 3-5 equivalents relative to resin loading.

Coupling Reagent (e.g., HBTU/HATU): 3-5 equivalents.

Base (e.g., DIPEA): 6-10 equivalents.

Solvent: DMF.

Protocol:

In a separate vial, dissolve Fmoc-O-methyl-L-homoserine and the coupling reagent (e.g.,

HBTU) in DMF.

Add the base (DIPEA) to the amino acid solution and pre-activate for 1-2 minutes.

Add the activated amino acid solution to the deprotected resin.

Agitate the mixture for 1-2 hours at room temperature.

Drain the reaction vessel and wash the resin with DMF (3-5 times).

Perform a Kaiser test to confirm the completion of the coupling reaction (ninhydrin should

remain yellow). If the test is positive, a recoupling step may be necessary.

Peptide Chain Elongation
Repeat the deprotection (Section 4.2) and coupling (Section 4.3) steps for each subsequent

amino acid in the desired sequence.

Cleavage and Global Deprotection
Cleavage Cocktail (Reagent K - Modified):

Trifluoroacetic acid (TFA): 94%
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Phenol: 2%

Water: 2%

Triisopropylsilane (TIS): 2%

Protocol:

After the final Fmoc deprotection, wash the peptidyl-resin with dichloromethane (DCM) and

dry it under a stream of nitrogen.

Add the cleavage cocktail to the resin (approximately 10 mL per gram of resin).

Agitate the mixture at room temperature for 2-3 hours.

Filter the resin and collect the filtrate containing the cleaved peptide.

Wash the resin with a small amount of fresh TFA.

Combine the filtrates and precipitate the crude peptide by adding it to cold diethyl ether.

Centrifuge the mixture to pellet the peptide, decant the ether, and repeat the ether wash

twice.

Dry the crude peptide pellet under vacuum.

Purification and Analysis
Dissolve the crude peptide in a suitable solvent (e.g., 50% acetonitrile/water with 0.1% TFA).

Purify the peptide by preparative reverse-phase high-performance liquid chromatography

(RP-HPLC).

Analyze the purified fractions by analytical RP-HPLC and confirm the identity by mass

spectrometry (e.g., ESI-MS or MALDI-TOF).

Lyophilize the pure fractions to obtain the final peptide product as a white powder.
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Visualized Workflows (Graphviz)
The following diagrams illustrate the key processes in the solid-phase synthesis of a peptide

containing Methyl 2-amino-4-methoxybutanoate.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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